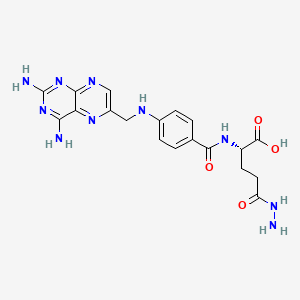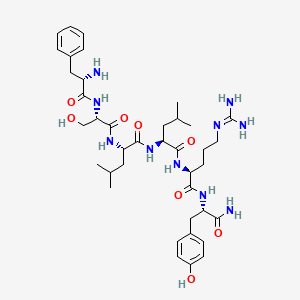
2-Cyclobutyl-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclobutyl-1,3-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H9NO3 . It is used as an intermediate in the synthesis of pharmaceutical products including inhibitors and anticancer compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11). Its molecular weight is 167.16 g/mol .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its melting point is between 133-135°C .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research on synthetic routes and chemical properties of oxazole derivatives provides a foundation for understanding the potential applications of 2-Cyclobutyl-1,3-oxazole-4-carboxylic acid. For instance, oxazoles, including related structures, are crucial in drug discovery due to their significant biological activities. The synthetic methodologies for oxazoles often involve cyclization reactions and can serve as key intermediates in developing pharmaceutical compounds (Kaushik et al., 2019; de Souza et al., 2019). These methodologies highlight the relevance of oxazole derivatives in synthesizing biologically active molecules, suggesting a potential area of application for this compound in medicinal chemistry.
Biological Applications and Pharmacological Potential
Oxazole derivatives are known for a wide range of biological activities, making them attractive targets for pharmaceutical development. For example, the structural analysis and pharmacological potential of oxazole compounds have been extensively reviewed, indicating their importance in developing new therapeutic agents (Kaur et al., 2018). This suggests that this compound could serve as a precursor or intermediate in synthesizing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Material Science and Sensor Development
In the realm of material science, oxazole derivatives have shown promise in developing fluorescent materials and sensors. Research on 1,3,4-oxadiazoles, which share a structural resemblance with oxazoles, highlights their application in creating fluorescent frameworks for metal-ion sensors (Sharma et al., 2022). This indicates the potential of oxazole derivatives, including this compound, in developing advanced materials with specific sensing capabilities.
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclobutyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGYEFGSVNXEME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-33-0 |
Source


|
| Record name | 2-cyclobutyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)
![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)











